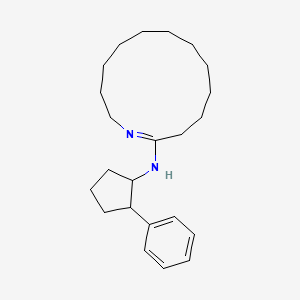
N-(2-phenylcyclopentyl)-1-azacyclotridecen-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of N-(2-phenylcyclopentyl)-1-azacyclotridecen-2-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of cyclopentyl and phenyl derivatives, which are subjected to cyclization reactions in the presence of catalysts. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems .
Analyse Des Réactions Chimiques
N-(2-phenylcyclopentyl)-1-azacyclotridecen-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by others, often using nucleophilic or electrophilic reagents.
Cyclization: The compound can participate in cyclization reactions to form more complex ring structures
Applications De Recherche Scientifique
N-(2-phenylcyclopentyl)-1-azacyclotridecen-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in studies of cellular signaling pathways, particularly those involving adenylyl cyclase and cyclic AMP (cAMP) signaling.
Medicine: Research has explored its potential therapeutic applications, including its role in modulating neurotransmitter release and its effects on pain sensitization during opioid withdrawal.
Industry: It is used in the development of pharmaceuticals and as a tool in drug discovery and development .
Mécanisme D'action
The primary mechanism of action of N-(2-phenylcyclopentyl)-1-azacyclotridecen-2-amine involves the inhibition of adenylyl cyclase, an enzyme responsible for converting ATP to cyclic AMP (cAMP). By inhibiting this enzyme, the compound reduces the levels of cAMP within cells, thereby modulating various cellular processes. This inhibition affects pathways involved in neurotransmitter release, inflammation, and pain sensitization .
Comparaison Avec Des Composés Similaires
N-(2-phenylcyclopentyl)-1-azacyclotridecen-2-amine can be compared with other adenylyl cyclase inhibitors such as SQ22,536 and 2’,5’-dideoxyadenosine. While these compounds share a similar mechanism of action, this compound is unique in its specific structural features and its ability to inhibit certain isoforms of adenylyl cyclase more effectively. This uniqueness makes it a valuable tool in research focused on specific signaling pathways .
Conclusion
This compound is a compound of significant interest in scientific research due to its role as an adenylyl cyclase inhibitor. Its diverse applications in chemistry, biology, medicine, and industry, along with its unique mechanism of action, make it a valuable tool for researchers. The compound’s ability to modulate cellular signaling pathways highlights its potential for therapeutic applications and further research.
Propriétés
Formule moléculaire |
C23H36N2 |
|---|---|
Poids moléculaire |
340.5 g/mol |
Nom IUPAC |
N-(2-phenylcyclopentyl)-1-azacyclotridecen-2-amine |
InChI |
InChI=1S/C23H36N2/c1-2-4-6-11-18-23(24-19-12-7-5-3-1)25-22-17-13-16-21(22)20-14-9-8-10-15-20/h8-10,14-15,21-22H,1-7,11-13,16-19H2,(H,24,25) |
Clé InChI |
RTRIXVOSRYRSBP-UHFFFAOYSA-N |
SMILES canonique |
C1CCCCCC(=NCCCCC1)NC2CCCC2C3=CC=CC=C3 |
Synonymes |
MDL 12330A MDL-12,330A MDL-12330A MDL12330A N-(cis-2-phenylcyclopentyl)azacyclotridecan-2-imine.HCl RMI 12330 A RMI 12330A RMI 12330A, hydrochloride, (cis)-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















